Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 162010-78-8
VCID: VC2363265
InChI: InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Molecular Formula: C8H6ClNO6S
Molecular Weight: 279.65 g/mol

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

CAS No.: 162010-78-8

Cat. No.: VC2363265

Molecular Formula: C8H6ClNO6S

Molecular Weight: 279.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate - 162010-78-8

Specification

CAS No. 162010-78-8
Molecular Formula C8H6ClNO6S
Molecular Weight 279.65 g/mol
IUPAC Name methyl 4-chlorosulfonyl-3-nitrobenzoate
Standard InChI InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3
Standard InChI Key QSCZSBGBDORDGM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate has the molecular formula C8H6ClNO6S, with a calculated molecular weight of approximately 291.65 g/mol. The structure features a benzene ring substituted with:

  • A methyl ester group (-COOCH3) at position 1

  • A nitro group (-NO2) at position 3

  • A chlorosulfonyl group (-SO2Cl) at position 4

This arrangement of functional groups creates a highly polarized molecule with multiple reactive sites, distinguishing it from the related compound Methyl 4-chloro-3-nitrobenzoate (C8H6ClNO4, MW 215.59 g/mol), which contains a chloro group rather than a chlorosulfonyl group .

PropertyEstimated ValueBasis for Estimation
Physical State (20°C)SolidBased on similar functionalized benzoate esters
AppearancePale yellow to off-white crystalline solidBased on related nitro-substituted aromatics
Melting Point90-110°CHigher than Methyl 4-chloro-3-nitrobenzoate (79-83°C) due to additional intermolecular forces
Boiling Point>350°C (with decomposition)Higher than Methyl 4-chloro-3-nitrobenzoate (313.2°C)
Density>1.55 g/cm³Greater than Methyl 4-chloro-3-nitrobenzoate (1.522 g/cm³) due to higher molecular weight
Refractive Index>1.62Higher than Methyl 4-chloro-3-nitrobenzoate (1.6000)
Water SolubilityPoor, with hydrolysis of -SO2ClContrast with "soluble in water" for Methyl 4-chloro-3-nitrobenzoate
Organic Solvent SolubilityGood in dichloromethane, chloroform, ethyl acetateBased on solubility patterns of related compounds

The presence of the chlorosulfonyl group significantly affects the physical properties compared to simple chloro-substituted analogs, particularly increasing molecular weight, melting point, and reactivity with nucleophilic solvents including water.

Chemical Reactivity

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate possesses multiple reactive sites that contribute to its chemical behavior:

  • The chlorosulfonyl group (-SO2Cl) is highly reactive toward nucleophiles, readily undergoing substitution reactions with:

    • Amines to form sulfonamides

    • Alcohols to form sulfonate esters

    • Water to form sulfonic acids

  • The nitro group (-NO2) can be:

    • Reduced to an amino group (-NH2) using various reducing agents

    • Involved in nucleophilic aromatic substitution reactions

    • Participate in electron-withdrawing effects that influence reactivity at other positions

  • The methyl ester group (-COOCH3) can undergo:

    • Hydrolysis to form the corresponding carboxylic acid

    • Transesterification with other alcohols

    • Reduction to form alcohols or aldehydes

The compound is expected to be moisture-sensitive due to the reactivity of the chlorosulfonyl group with water, producing hydrochloric acid and the corresponding sulfonic acid derivative.

Comparison with Structurally Related Compounds

Structural Comparison with Methyl 4-chloro-3-nitrobenzoate

A direct comparison with Methyl 4-chloro-3-nitrobenzoate provides valuable insights into the influence of the chlorosulfonyl group on molecular properties. The key difference is the replacement of the direct chloro substituent (-Cl) with a chlorosulfonyl group (-SO2Cl) at position 4.

Table 2: Structural and Property Comparison

FeatureMethyl 4-(chlorosulfonyl)-3-nitrobenzoateMethyl 4-chloro-3-nitrobenzoateImpact of Difference
Molecular FormulaC8H6ClNO6SC8H6ClNO4 Addition of SO2 moiety
Molecular Weight291.65 g/mol215.59 g/mol 35% increase in molecular weight
ElectrophilicityHigh at SO2Cl positionModerateEnhanced reactivity toward nucleophiles
Steric BulkGreater at position 4LessAltered reaction accessibility
Electronic EffectsStrong electron-withdrawingModerate electron-withdrawingEnhanced activation of position 5
Chemical StabilityMoisture sensitiveRelatively stable Decreased stability, greater reactivity
Handling RequirementsStringent moisture controlStandard organic precautions More demanding handling protocols

Reactivity Patterns

The reactivity patterns of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate would differ significantly from those of Methyl 4-chloro-3-nitrobenzoate:

  • The chlorosulfonyl group provides a much more reactive electrophilic site compared to a chloro substituent, enabling facile nucleophilic substitution reactions.

  • The combined electron-withdrawing effects of the chlorosulfonyl and nitro groups would significantly influence the electronic distribution in the aromatic ring, potentially facilitating additional substitution reactions.

  • While Methyl 4-chloro-3-nitrobenzoate requires activation for substitution at the 4-position, the chlorosulfonyl group in Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is inherently reactive without additional activation.

  • The hydrolytic stability is dramatically different, with the chlorosulfonyl compound being susceptible to rapid hydrolysis in moist conditions.

Synthetic Approaches

Synthetic RouteKey StepsAdvantagesChallenges
Direct ChlorosulfonationTreat Methyl 3-nitrobenzoate with chlorosulfonic acid (ClSO3H)Single-step transformation, readily available starting materialRegioselectivity control, harsh reaction conditions
Sequential Functionalization1. Esterify 3-nitrobenzoic acid
2. Chlorosulfonation at position 4
Control over each functional group introductionMulti-step process, potential side reactions
Nitration Approach1. Prepare Methyl 4-(chlorosulfonyl)benzoate
2. Selective nitration at position 3
Potentially better control of chlorosulfonyl introductionRegioselectivity challenges in nitration step
Functional Group ConversionConvert Methyl 4-chloro-3-nitrobenzoate to sulfonyl chloride via oxidation/chlorinationUtilizes commercially available material Complex transformation, multiple steps

Reaction Conditions and Considerations

Successful synthesis would likely require careful control of reaction parameters:

  • Temperature control is critical, particularly for chlorosulfonation reactions, which are typically conducted at low temperatures (0-20°C) to manage exothermic reactions and control regioselectivity .

  • The use of appropriate solvents that are compatible with highly reactive reagents like chlorosulfonic acid is essential. Non-nucleophilic solvents such as dichloromethane or 1,2-dichloroethane would likely be suitable, similar to those used in related nitration reactions .

  • Careful quenching procedures would be necessary to safely neutralize excess reactive reagents, particularly when working with chlorosulfonic acid.

  • Purification strategies would need to account for the moisture sensitivity of the product, potentially employing techniques such as recrystallization from anhydrous solvents similar to methods used for related compounds .

The continuous flow methods described for similar nitration reactions could potentially be adapted for the chlorosulfonation step, offering advantages in terms of heat management, reaction control, and safety.

Application AreaPotential UsesRelevant Properties
Polymer ChemistryMonomer for specialty polymers, crosslinking agentReactive chlorosulfonyl group, multiple functional groups for polymerization
Surface ModificationReagent for surface functionalizationAbility to form covalent bonds with various functional groups on surfaces
Electronic MaterialsPrecursor for conjugated systemsAromatic core with substituents affecting electronic properties
Dye ChemistryIntermediate for azo dye synthesisNitro group can be reduced to amine for diazotization
Specialty MaterialsComponent in high-performance compositesMultiple reactive sites for integration into material matrices

The applications in materials science would exploit the compound's ability to form stable covalent bonds with various functional groups, potentially creating materials with unique properties.

AspectRecommendationsRationale
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat, closed-toe shoesProtection against corrosive properties
Engineering ControlsWell-ventilated fume hood, splash shieldsContainment of vapors and accidental splashes
Storage ConditionsAir-tight containers, cool dry location, away from water and nucleophilesPrevention of hydrolysis and uncontrolled reactions
Incompatible MaterialsWater, alcohols, amines, bases, strong oxidizersAvoid rapid exothermic reactions
Emergency ProceduresSpill control materials for acids, dry sand or vermiculiteAppropriate for chlorosulfonyl compounds
Waste DisposalConsider as hazardous waste, neutralization before disposalEnvironmental protection

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for analysis and purification, potentially using:

  • Reverse-phase C18 columns

  • Gradient elution with acetonitrile/water mixtures

  • UV detection at wavelengths corresponding to aromatic and nitro group absorption (approximately 254-280 nm)

Research Opportunities and Future Directions

Synthetic Methodology Development

Several research opportunities exist for improving the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate:

  • Development of milder, more selective chlorosulfonation methods to improve yield and purity.

  • Adaptation of continuous flow chemistry techniques, similar to those described for nitration reactions , to enhance safety and efficiency of chlorosulfonation processes.

  • Exploration of catalytic approaches to control regioselectivity in both chlorosulfonation and nitration steps.

  • Investigation of green chemistry alternatives to traditional chlorosulfonating agents.

Applications Research

Future research could explore:

  • Systematic preparation and biological evaluation of sulfonamide derivatives obtained from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

  • Development of novel materials incorporating the functional groups present in this compound and its derivatives.

  • Application in targeted covalent inhibitor development for pharmaceutical research.

  • Exploration of photochemical properties following strategic functional group modifications.

Analytical Method Development

Research opportunities in analytical chemistry include:

  • Development of specific and sensitive methods for detecting and quantifying Methyl 4-(chlorosulfonyl)-3-nitrobenzoate in reaction mixtures and environmental samples.

  • Investigation of degradation pathways and identification of breakdown products under various conditions.

  • Establishment of comprehensive spectroscopic databases for this compound and its derivatives.

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